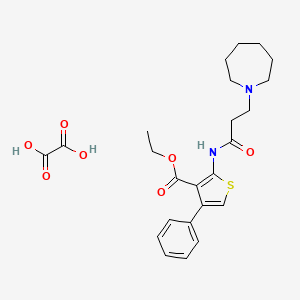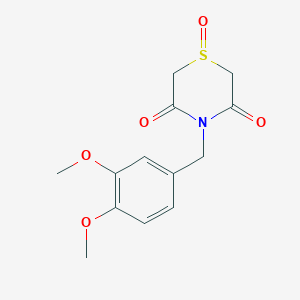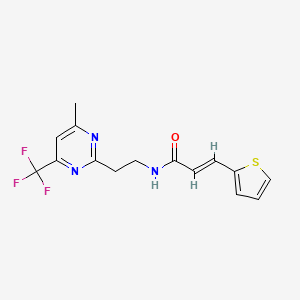
6-fluoro-N-(4-fluorophenyl)-3-tosylquinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-fluoro-N-(4-fluorophenyl)-3-tosylquinolin-4-amine” is a fluorinated compound . Fluorinated compounds are widely used in various fields such as molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and improve their performance .
Synthesis Analysis
While specific synthesis methods for this compound were not found, enzymatic methods have been used for the synthesis of fluorinated compounds . These methods involve various enzymes such as cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, and others .Wissenschaftliche Forschungsanwendungen
Radiopharmaceutical Development
6-Fluoro-N-(4-fluorophenyl)-3-tosylquinolin-4-amine is a compound of interest in the development of radiopharmaceuticals, particularly for positron emission tomography (PET) imaging of neurofibrillary tangles in the brain, which are key markers in neurodegenerative diseases like Alzheimer's. A notable application involves the synthesis of Fluorine-18-labelled derivatives, such as [18 F]MK-6240, a potent and selective PET radiopharmaceutical for detecting aggregated tau protein. This research has led to the development of fully automated radiosynthesis methods under Good Manufacturing Practices, making [18 F]MK-6240 a validated compound for human PET studies (Collier et al., 2017).
Organic Light-Emitting Diode (OLED) Applications
The compound has also found applications in the field of organic electronics, specifically in the development of red-emissive fluorophores for organic light-emitting diode (OLED) applications. Research in this area has focused on creating D–π–A-structured fluorophores with enhanced chromaticity and suppressed intermolecular interactions, leading to improved performance in OLED devices. This includes the synthesis of novel 1,8-naphthalimide derivatives, demonstrating the compound's utility in advancing OLED technology (Luo et al., 2015).
Antibacterial Agents
Another significant area of research involves the development of antibacterial agents. Fluoroquinolones, for instance, have been studied for their potent antibacterial activities against both Gram-positive and Gram-negative bacteria. Structural modifications, including the introduction of fluoro groups, have been explored to enhance their antibacterial efficacy. The study of such compounds has led to the identification of derivatives with remarkably potent activities, highlighting the potential of 6-fluoro-N-(4-fluorophenyl)-3-tosylquinolin-4-amine in creating new antibacterial drugs (Kuramoto et al., 2003).
Synthesis of Fluorinated Heterocycles
Research has also delved into the synthesis of fluorinated heterocycles, leveraging the unique properties of fluorine to create compounds with applications in pharmaceuticals and agrochemicals. Techniques involving rhodium(III)-catalyzed C-H activation and coupling with difluorovinyl tosylate have been developed to synthesize fluorinated isoquinolinones and pyridinones, showcasing the compound's versatility in organic synthesis (Wu et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-fluoro-N-(4-fluorophenyl)-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F2N2O2S/c1-14-2-9-18(10-3-14)29(27,28)21-13-25-20-11-6-16(24)12-19(20)22(21)26-17-7-4-15(23)5-8-17/h2-13H,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTXDZMFXLQMMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-N-(4-fluorophenyl)-3-tosylquinolin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide](/img/structure/B2691753.png)


![4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]-1,3-thiazole](/img/structure/B2691757.png)

![1-ethyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2691759.png)
![2,6-difluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2691760.png)

![5-(1,3-benzodioxol-5-yl)-3-[1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2691762.png)
![methyl 2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate](/img/structure/B2691764.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2691768.png)
![Tert-butyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-4-carboxylate](/img/structure/B2691772.png)

![3',4'-Dihydrospiro[piperidine-4,2'-pyrano[3,2-b]pyridine]-4'-one dihydrochloride](/img/structure/B2691776.png)